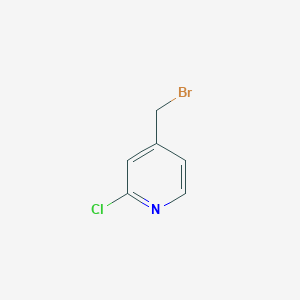

4-(Bromomethyl)-2-chloropyridine

概要

説明

“4-(Bromomethyl)benzonitrile” is a chemical compound with the linear formula: BrCH2C6H4CN . It’s used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile . “4-(Bromomethyl)benzoic acid” is another related compound with the molecular formula C8H7BrO2 .

Synthesis Analysis

The synthesis of these compounds often involves reactions with other chemicals. For instance, “4-(Bromomethyl)benzonitrile” reacts with 2H-tetrazole in the presence of KOH to yield 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile .

Molecular Structure Analysis

The molecular structure of “4-(Bromomethyl)benzoic acid” is represented by the InChI key: CQQSQBRPAJSTFB-UHFFFAOYSA-N .

Chemical Reactions Analysis

The chemical reactions involving these compounds are diverse. For example, “4-(Bromomethyl)benzonitrile” is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds vary. For instance, “4-(Bromomethyl)benzoic acid” has a molecular weight of 215.04 g/mol .

科学的研究の応用

1. Biological Probe and Therapeutic Development

4-(Bromomethyl)-2-chloropyridine and related compounds have been studied for their potential in selective covalent protein modification, which is important for developing biological probes and therapeutics. For instance, 4-halopyridines, including 4-chloropyridine derivatives, have shown promise as novel protein modifiers. These compounds act as quiescent affinity labels for enzymes such as dimethylarginine dimethylaminohydrolase (DDAH), playing a crucial role in nitric oxide regulation. This research opens possibilities for the broader application of the 4-halopyridine motif in protein modification and drug development (Johnson et al., 2011).

2. Synthesis of Novel Organic Compounds

This compound serves as an intermediate in the synthesis of various organic compounds, including heterocyclic structures. It has been utilized in the preparation of polyhalogenated bipyridines and other halogenated derivatives through processes like bromination and amination. These compounds are valuable in organic synthesis and have potential applications in pharmaceuticals and materials science (Mirzaei & Zenouz, 1997), (Ji et al., 2003).

3. Pharmaceutical and Biomedical Research

Derivatives of this compound have been explored for their antimicrobial and antifungal properties. New compounds synthesized using this chemical have shown promising results in inhibiting bacterial and fungal growth, indicating potential applications in developing new pharmaceutical agents (Narayana et al., 2007).

4. Development of Advanced Materials

This compound is also instrumental in the synthesis of advanced materials, such as conjugated polymers with quaternary nitrogen atoms. These polymers exhibit unique properties like increased electroconductivity and have potential applications in electronics and materials science (Berlin & Razvodovskii, 2007).

Safety and Hazards

These compounds can pose safety hazards. For example, “Methyl 4-(bromomethyl)benzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause severe skin burns, eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

将来の方向性

作用機序

Target of Action

Bromomethyl compounds are known to interact with various biological targets, often acting as alkylating agents . Alkylating agents can modify the chemical structure of DNA, thereby interfering with its replication and transcription processes .

Mode of Action

The mode of action of 4-(Bromomethyl)-2-chloropyridine is likely to involve a nucleophilic substitution reaction . The bromomethyl group is susceptible to attack by nucleophiles, such as the oxygen atoms in DNA bases . This can lead to the formation of covalent bonds between the compound and DNA, potentially causing DNA cross-linking . Such cross-linking can disrupt the normal functioning of DNA, affecting processes like replication and transcription .

Biochemical Pathways

Given its potential to interact with dna, it can be inferred that the compound may influence pathways related to dna replication, transcription, and repair . The disruption of these pathways can lead to cell cycle arrest, apoptosis, or changes in gene expression .

Pharmacokinetics

Bromomethyl compounds are generally lipophilic, suggesting they may readily cross biological membranes . The bromine atom in the compound may undergo metabolic transformations, potentially leading to the formation of metabolites .

Result of Action

The molecular and cellular effects of this compound are likely to be influenced by its potential DNA-alkylating activity . By forming covalent bonds with DNA, the compound can cause structural modifications that disrupt normal DNA function . This can lead to a variety of cellular responses, including cell cycle arrest, apoptosis, or changes in gene expression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other chemical substances, and the specific characteristics of the target cells . .

特性

IUPAC Name |

4-(bromomethyl)-2-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWWUDOYVBWQJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513842 | |

| Record name | 4-(Bromomethyl)-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83004-15-3 | |

| Record name | 4-(Bromomethyl)-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde](/img/structure/B1338057.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride](/img/structure/B1338069.png)

![Pyrazolo[1,5-A]pyridine-2-carbohydrazide](/img/structure/B1338080.png)